molecular formula C9H12N2S B1302370 1-Ethyl-3-phenyl-2-thiourea CAS No. 2741-06-2

1-Ethyl-3-phenyl-2-thiourea

Cat. No.: B1302370
CAS No.: 2741-06-2
M. Wt: 180.27 g/mol
InChI Key: OROCFDLTBPBLFS-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-2-thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

1-Ethyl-3-phenyl-2-thiourea has a wide range of scientific research applications:

Safety and Hazards

1-Ethyl-3-phenylthiourea is fatal if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, and to wash skin thoroughly after handling .

Future Directions

Thiourea derivatives, such as 1-Ethyl-3-phenylthiourea, play a pivotal role due to numerous applications in the field of nanoparticles, starting precursors in a large number of chemical reactions . They have remained the focus of several review articles .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-phenylthiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldose reductase, where 1-Ethyl-3-phenylthiourea acts as an inhibitor. This inhibition is crucial in the context of diabetic complications, as aldose reductase is involved in the polyol pathway, which is implicated in the development of diabetic neuropathy and retinopathy . Additionally, 1-Ethyl-3-phenylthiourea has been shown to interact with α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism, thereby influencing glucose levels in the body .

Cellular Effects

1-Ethyl-3-phenylthiourea affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By inhibiting aldose reductase, 1-Ethyl-3-phenylthiourea reduces the accumulation of sorbitol in cells, which can prevent osmotic stress and cellular damage . Furthermore, this compound has been shown to modulate gene expression related to antioxidant defenses, thereby enhancing cellular resilience against oxidative damage . In terms of cellular metabolism, 1-Ethyl-3-phenylthiourea affects the glycolytic pathway by inhibiting enzymes like α-amylase and α-glycosidase, leading to altered glucose metabolism .

Molecular Mechanism

The molecular mechanism of 1-Ethyl-3-phenylthiourea involves its binding interactions with specific biomolecules. The compound binds to the active site of aldose reductase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the reduction of glucose to sorbitol, thereby mitigating the adverse effects associated with sorbitol accumulation. Additionally, 1-Ethyl-3-phenylthiourea interacts with α-amylase and α-glycosidase through competitive inhibition, where it competes with the substrate for binding to the enzyme’s active site . This competitive inhibition reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-phenylthiourea have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 1-Ethyl-3-phenylthiourea maintains its inhibitory effects on aldose reductase and other enzymes, suggesting sustained biochemical activity . Prolonged exposure to 1-Ethyl-3-phenylthiourea can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for enzyme inhibition .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-phenylthiourea vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and modulates glucose metabolism without causing significant adverse effects . At higher doses, 1-Ethyl-3-phenylthiourea can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other cellular targets and the disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits the desired biochemical effects without causing toxicity .

Metabolic Pathways

1-Ethyl-3-phenylthiourea is involved in several metabolic pathways. It primarily affects the polyol pathway by inhibiting aldose reductase, thereby reducing the conversion of glucose to sorbitol . This inhibition has downstream effects on other metabolic pathways, including the glycolytic pathway and the pentose phosphate pathway . Additionally, 1-Ethyl-3-phenylthiourea interacts with enzymes involved in carbohydrate metabolism, such as α-amylase and α-glycosidase, influencing the breakdown and absorption of carbohydrates . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 1-Ethyl-3-phenylthiourea is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to serum albumin, facilitating its transport in the bloodstream . Additionally, 1-Ethyl-3-phenylthiourea can interact with membrane transporters, enabling its uptake into cells . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of 1-Ethyl-3-phenylthiourea within tissues is influenced by factors such as tissue perfusion and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-phenylthiourea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes such as aldose reductase . Additionally, 1-Ethyl-3-phenylthiourea can localize to the mitochondria, where it may influence mitochondrial function and oxidative stress responses . The localization of 1-Ethyl-3-phenylthiourea is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . These localization mechanisms ensure that 1-Ethyl-3-phenylthiourea exerts its effects in the appropriate cellular compartments .

Preparation Methods

1-Ethyl-3-phenyl-2-thiourea can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as ethanol or ethyl acetate, yielding the desired thiourea derivative . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Ethyl-3-phenyl-2-thiourea can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROCFDLTBPBLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062618
Record name Thiourea, N-ethyl-N'-phenyl-
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-06-2
Record name N-Ethyl-N'-phenylthiourea
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Record name 1-Ethyl-3-phenylthiourea
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Record name Thiourea, N-ethyl-N'-phenyl-
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Record name Thiourea, N-ethyl-N'-phenyl-
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Record name 1-Ethyl-3-phenylthiocarbamide
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Record name N-Ethyl-N′-phenylthiourea
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Synthesis routes and methods

Procedure details

A solution of ethyl isothiocyanate (1-1) (652 mg, 7.5 mmol) and aniline (1-2) (465 mg, 5.0 mmol) in acetonitrile (5 mL) is heated to 80° C. for 14 hours. After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (EtOAc) (3×50 mL). The combined organic layers are washed with brine and dried using MgSO4. The drying agents are removed by filtration and the solvent is removed under vacuum. The resulting residue is then purified by flash column chromatography (silica gel, EtOAc/hexane, 0%˜40%) to provide 1-ethyl-3-phenylthiourea (1-3) as a white powder. HPLC-MS calculated for C9H12N2S (M+H+) 181.1. found 181.1.
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-ethyl-3-phenylthiourea interact with metal ions like Palladium(II) to form complexes, and what are the resulting structural characteristics?

A1: 1-Ethyl-3-phenylthiourea acts as a neutral, bidentate ligand, coordinating to Palladium(II) through both the sulfur atom of the thiourea moiety and the nitrogen atom of the phenyl-substituted amine group [, ]. This coordination forms a four-membered chelate ring with the metal center. The resulting Palladium(II) complexes exhibit a square planar geometry, a common characteristic of Pd(II) complexes due to the d8 electronic configuration of the metal ion [, ].

Q2: What spectroscopic techniques were used to characterize the Palladium(II) complexes containing 1-ethyl-3-phenylthiourea, and what information do they provide about the complexes' structure?

A2: The research papers utilized various spectroscopic techniques to characterize the synthesized complexes, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the coordination mode of 1-ethyl-3-phenylthiourea by analyzing shifts in characteristic vibrational frequencies upon complexation. For instance, shifts in the C=S and N-H stretching vibrations provide evidence for the involvement of the sulfur and nitrogen atoms in coordination with Palladium(II) [, ].
  • UV-Vis Spectroscopy: This technique helps to study the electronic transitions within the complexes. Observing characteristic absorption bands can provide information about the ligand field strength and the oxidation state of the metal ion [, ].

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